molecular formula C11H24S<br>CH3(CH2)10SH<br>C11H24S B1195683 1-Undecanethiol CAS No. 5332-52-5

1-Undecanethiol

Cat. No. B1195683
CAS RN: 5332-52-5
M. Wt: 188.38 g/mol
InChI Key: CCIDWXHLGNEQSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Undecanethiol typically involves the reaction of undecanol with thiourea or other sulfur sources. A study highlighted the use of 1-dodecanethiol, a closely related compound, in a phase-transfer protocol for the efficient extraction of noble metal ions from aqueous solutions, indicating the potential for similar methodologies in the synthesis or application of 1-Undecanethiol (Chen et al., 2015).

Molecular Structure Analysis

The molecular structure of 1-Undecanethiol consists of a long hydrocarbon chain terminated with a thiol (–SH) group. This structure contributes to its amphiphilic nature, allowing it to form SAMs on metal surfaces. The orientation and packing of these molecules on a surface can be influenced by the substrate and the conditions under which the SAM is formed. An in-depth analysis of a similar compound, 1-dodecanethiol, revealed its assembly into a monolayer with an ordered structure when applied to gold surfaces, demonstrating the significance of molecular structure in SAM formation (Lou et al., 2011).

Chemical Reactions and Properties

1-Undecanethiol is primarily known for its ability to form SAMs on metal surfaces, particularly gold. These monolayers are utilized in various applications due to their ability to modify the surface properties of the metals. For example, a study demonstrated the use of 1-Undecanethiol in creating a mercury ion selective electrode, which showcased the compound's utility in sensor applications. The selective recognition mechanism was attributed to the strong interaction between mercury and the sulfur atom of the thiol group, indicating the compound's specific chemical reactivity (Li et al., 2017).

Scientific Research Applications

  • Corrosion Inhibition : 1-UT is used as a corrosion inhibitor for copper, particularly in acidic environments. It initially shows excellent corrosion inhibition efficiency but tends to degrade rapidly (Caprioli et al., 2012).

  • Formation of Self-Assembled Monolayers (SAMs) : It's used in creating well-ordered SAMs on gold surfaces. These SAMs show insulating properties and are increasingly being studied for their potential in nanotechnology and materials science (Agonafer et al., 2012).

  • Electrochemical Applications : 1-UT forms monolayers on platinum and gold electrodes, which are investigated for their electrochemical properties. These studies are crucial for understanding the interface between metallic surfaces and organic molecules (Shimazu et al., 1994).

  • Mercury Ion Detection : SAMs of 1-UT on gold surfaces have been used to develop mercury ion selective electrodes. This application is significant in environmental monitoring and analysis (Li et al., 2017).

  • Copolymerization Agent in Polymer Science : It acts as an initiator in the free-radical copolymerization of certain compounds, highlighting its utility in creating new polymeric materials (Cheng et al., 1992).

  • Extraction of Heavy Metals : It has been used in liquid-phase microextraction methods for determining trace amounts of polycyclic aromatic hydrocarbons in environmental samples, showcasing its importance in analytical chemistry (Zanjani et al., 2007).

Safety And Hazards

1-Undecanethiol is highly flammable and can be easily ignited by heat, sparks or flames . It can cause irritation to the eyes, skin, and respiratory system . Symptoms of exposure can include confusion, dizziness, headache, drowsiness, nausea, vomiting, weakness, exhaustion, and convulsions .

Future Directions

As 1-Undecanethiol forms a self-assembled monolayer (SAM) on a variety of surfaces, it has potential applications in the fabrication of plasmonic flow-through biosensor-based applications . It can also be used in the colloidal gold enhanced immunoassay .

properties

IUPAC Name

undecane-1-thiol
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InChI

InChI=1S/C11H24S/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3
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InChI Key

CCIDWXHLGNEQSL-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCS
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Molecular Formula

CH3(CH2)10SH, Array, C11H24S
Record name 1-UNDECANETHIOL
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DSSTOX Substance ID

DTXSID4074564
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Molecular Weight

188.38 g/mol
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Physical Description

1-undecanethiol is a liquid with a bad smell. Mp: -3 °C; bp: 259.5 °C. Density: 0.841 g cm-3 at 25 °C., Liquid; [NIOSH], LIQUID WITH CHARACTERISTIC ODOUR., Liquid.
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Boiling Point

495 °F at 760 mmHg (NIOSH, 2023), 257-259 °C, 495 °F
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Flash Point

109 °C
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Solubility

Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble
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Density

0.84 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.84
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Product Name

1-Undecanethiol

CAS RN

5332-52-5
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Melting Point

27 °F (NIOSH, 2023), -3 °C, 27 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,020
Citations
T Kakiuchi, M Iida, N Gon, D Hobara, S Imabayashi… - Langmuir, 2001 - ACS Publications
The miscibility of a binary self-assembled monolayer (SAM) of 1-undecanethiol (UDT) and 11-mercaptoundecanoic acid (MUA) on Au(111) has been studied using voltammetry of the …
Number of citations: 132 pubs.acs.org
JM Campiña, A Martins, F Silva - The Journal of Physical …, 2007 - ACS Publications
Self-assembled monolayers (SAMs) of 11-amino-1-undecanethiol (AUT) have been prepared on polycrystalline Au by immersion of the corresponding surfaces in an AUT 1 mM solution …
Number of citations: 57 pubs.acs.org
XQ Li, HQ Liang, Z Cao, Q Xiao, ZL Xiao… - Materials Science and …, 2017 - Elsevier
… Our current attempt at elucidating the mechanisms of mercury ion − 1-undecanethiol (Hg 2+ … In the process of exploration the molecular interactions among mercury ion, 1-undecanethiol …
Number of citations: 15 www.sciencedirect.com
Y Sato, H Itoigawa, K Uosaki - Bulletin of the Chemical Society of …, 1993 - journal.csj.jp
The electron-exchange reaction between the ferrocenyl group of self-assembled monolayers of 11-ferrocenyl-1-undecanethiol on gold electrodes and Fe(III) species in solution is …
Number of citations: 141 www.journal.csj.jp
S Ye, Y Sato, K Uosaki - Langmuir, 1997 - ACS Publications
The potential dependent structure change of a self-assembled monolayer of 11-ferrocenyl-1-undecanethiol (FcC 11 SH) on a gold electrode surface during the redox reaction of the …
Number of citations: 155 pubs.acs.org
K Shimazu, Y Sato, I Yagi, K Uosaki - … of the Chemical Society of Japan, 1994 - journal.csj.jp
Self-assembled monolayers of 11-ferrocenyl-1-undecanethiol on Pt have been characterized with an electrochemical quartz crystal microbalance and X-ray photoelectron spectroscopy. …
Number of citations: 72 www.journal.csj.jp
Y Sato, BL Frey, RM Corn, K Uosaki - … of the Chemical Society of Japan, 1994 - journal.csj.jp
… properties of the self-assembled monolayers of 11-ferrocenyl-1-undecanethiol (FcCSH) and 6-fer- … 11- Ferrocenyl-1- undecanethiol (FcC , SH) was synthesized by the method reported …
Number of citations: 79 www.journal.csj.jp
S Ye, T Haba, Y Sato, K Shimazu… - Physical Chemistry …, 1999 - pubs.rsc.org
The potential dependent structure change and mass transport at an 11-ferrocenyl-1-undecanethiol (FcC11SH) self-assembled monolayer on a gold electrode with various coverages …
Number of citations: 91 pubs.rsc.org
K Shimazu, I Yagi, Y Sato, K Uosaki - Journal of Electroanalytical Chemistry, 1994 - Elsevier
… Electrochemical quartz crystal microbalance studies of self-assembled monolayers of ll-ferrocenyl-1-undecanethiol: … Therefore it was assumed that ll-ferrocenyl-1-undecanethiol …
Number of citations: 102 www.sciencedirect.com
LFNA Qune, K Tamada, M Hara - e-Journal of Surface Science and …, 2008 - jstage.jst.go.jp
… We hence attempt STM imaging of 11-ferrocenyl1-undecanethiol … -1-undecanethiol at a concentration of 1 mg/ml as well as that containing 1:1 mixtures of 11-ferrocenyl1-undecanethiol …
Number of citations: 10 www.jstage.jst.go.jp

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